molecular formula C10H8NNaO4S B13730210 Sodium 7-amino-4-hydroxynaphthalene-2-sulphonate CAS No. 20074-69-5

Sodium 7-amino-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B13730210
CAS No.: 20074-69-5
M. Wt: 261.23 g/mol
InChI Key: FNLGVABBDVJJOP-UHFFFAOYSA-M
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Description

Sodium 7-amino-4-hydroxynaphthalene-2-sulphonate is a chemical compound with the molecular formula C10H8NNaO4S. It is a derivative of naphthalene, characterized by the presence of amino and hydroxyl groups on the naphthalene ring, along with a sulphonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 7-amino-4-hydroxynaphthalene-2-sulphonate typically involves the sulfonation of 7-amino-4-hydroxynaphthalene. The process can be carried out using sulfonating agents such as sulfuric acid or oleum under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions, such as temperature, pressure, and concentration of reagents, are meticulously controlled. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 7-amino-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of naphthalene, such as quinones, amino derivatives, and substituted naphthalenes.

Scientific Research Applications

Sodium 7-amino-4-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is employed in biochemical assays and as a staining agent.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 7-amino-4-hydroxynaphthalene-2-sulphonate involves its interaction with specific molecular targets. The amino and hydroxyl groups on the naphthalene ring allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
  • 6-Amino-1-hydroxy-3-naphthalenesulfonic acid
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid

Uniqueness

Sodium 7-amino-4-hydroxynaphthalene-2-sulphonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized dyes and as a biochemical reagent.

Properties

CAS No.

20074-69-5

Molecular Formula

C10H8NNaO4S

Molecular Weight

261.23 g/mol

IUPAC Name

sodium;7-amino-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO4S.Na/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1

InChI Key

FNLGVABBDVJJOP-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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